![molecular formula C21H18N2O2 B2784749 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one CAS No. 1022454-71-2](/img/structure/B2784749.png)
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one
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Overview
Description
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is a synthetic organic compound that belongs to the class of indeno-pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a phenylcarbonyl compound with an indeno-pyrazolone precursor, followed by tert-butyl substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and phenylcarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indeno-pyrazolone oxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indeno[3,2-C]pyrazol-4-one: Lacks the tert-butyl and phenylcarbonyl groups.
2-Phenylindeno[3,2-C]pyrazol-4-one: Similar structure but without the tert-butyl group.
3-(Tert-butyl)indeno[3,2-C]pyrazol-4-one: Similar structure but without the phenylcarbonyl group.
Uniqueness
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is unique due to the presence of both tert-butyl and phenylcarbonyl groups, which may confer specific chemical properties and biological activities not observed in similar compounds.
Biological Activity
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is a synthetic compound belonging to the indeno-pyrazolone class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a phenylcarbonyl compound with an indeno-pyrazolone precursor, followed by tert-butyl substitution. The optimization of these synthetic routes is crucial for maximizing yield and purity, often employing catalysts and high-pressure reactors.
Anti-inflammatory Activity
Research indicates that compounds within the pyrazolone class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound possess selective COX-1 and COX-2 inhibitory activities. In one study, a related compound demonstrated a COX-2 selectivity index of 8.22, indicating its potential as an anti-inflammatory agent while minimizing gastrointestinal side effects .
Table 1: Anti-inflammatory Activity Comparison
Compound | IC50 (μg/mL) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
This compound | TBD | TBD | TBD |
Related Compound A | 54.65 | High | Moderate |
Related Compound B | 60.56 | Moderate | High |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. For example, derivatives have shown promising cytotoxicity against HCT116 and MCF-7 cell lines with IC50 values as low as 0.39 μM . The mechanisms underlying these effects often involve the inhibition of key kinases associated with cancer progression.
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT116 | 0.39 | Aurora-A kinase inhibition |
MCF-7 | 0.46 | Cell cycle arrest at SubG1/G1 phase |
Jurkat | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. It may inhibit or activate certain pathways leading to its observed therapeutic effects.
Case Studies
Several studies have highlighted the efficacy of pyrazolone derivatives in preclinical models:
- Study on Inflammation : A recent investigation assessed the anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated significant reduction in edema when treated with pyrazolone derivatives, underscoring their potential as safe anti-inflammatory agents .
- Cancer Cell Line Study : Another study evaluated the cytotoxic effects on various cancer cell lines, demonstrating that certain derivatives exhibited superior anticancer activity compared to established chemotherapeutics .
Properties
IUPAC Name |
2-benzoyl-3-tert-butylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-21(2,3)19-16-17(14-11-7-8-12-15(14)18(16)24)22-23(19)20(25)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNYSJKZPFULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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